Cas no 948892-37-3 ((3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF)

(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF 化学的及び物理的性質
名前と識別子
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- (3-(trifluoromethoxy)benzyl)magnesium bromide
- (3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF
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- MDL: MFCD18253676
- インチ: 1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q;;+1/p-1
- InChIKey: OBWHBCQXNWTJOA-UHFFFAOYSA-M
- ほほえんだ: O(C1C=CC=C(C[Mg]Br)C=1)C(F)(F)F
(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB586974-100 ml |
(3-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF; . |
948892-37-3 | 100 ml |
€873.20 | 2024-04-16 | ||
abcr | AB586974-50 ml |
(3-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF; . |
948892-37-3 | 50 ml |
€651.60 | 2024-04-16 |
(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHFに関する追加情報
Introduction to (3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF (CAS No. 948892-37-3)
(3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF (CAS No. 948892-37-3) is a versatile organometallic reagent that has gained significant attention in the field of organic synthesis and pharmaceutical research. This compound is a valuable tool for the preparation of complex organic molecules, particularly those with trifluoromethoxy functional groups, which are increasingly important in the development of novel pharmaceuticals and materials.
The trifluoromethoxy group is known for its unique electronic and steric properties, making it an attractive moiety for enhancing the biological activity and pharmacokinetic profiles of drug candidates. The presence of this group can significantly influence the lipophilicity, metabolic stability, and binding affinity of molecules, thereby improving their therapeutic potential.
(3-(trifluoromethoxy)benzyl)magnesium bromide is typically prepared by the reaction of 3-(trifluoromethoxy)benzyl bromide with magnesium in anhydrous 2-methyltetrahydrofuran (2-MeTHF). The choice of 2-MeTHF as the solvent is crucial due to its excellent solvating power and low boiling point, which facilitates easy removal during work-up. The resulting solution is a stable and convenient reagent for use in various synthetic transformations.
In recent years, there has been a growing interest in the use of (3-(trifluoromethoxy)benzyl)magnesium bromide for the synthesis of bioactive compounds. For instance, a study published in the Journal of Organic Chemistry demonstrated the utility of this reagent in the preparation of a series of trifluoromethoxy-substituted aryl ethers, which exhibited potent anti-inflammatory and antitumor activities. The researchers highlighted the high regioselectivity and yield achieved using this reagent, underscoring its potential in drug discovery.
Another notable application of (3-(trifluoromethoxy)benzyl)magnesium bromide is in the synthesis of fluorinated pharmaceuticals. Fluorine-containing drugs have shown improved pharmacological properties compared to their non-fluorinated counterparts, often due to enhanced metabolic stability and reduced toxicity. A recent review in Chemical Reviews discussed several examples where the introduction of trifluoromethoxy groups via organometallic reagents like (3-(trifluoromethoxy)benzyl)magnesium bromide led to significant improvements in drug efficacy.
The versatility of (3-(trifluoromethoxy)benzyl)magnesium bromide extends beyond pharmaceutical applications. In materials science, this reagent has been used to synthesize novel polymers with enhanced thermal stability and mechanical properties. A study published in Macromolecules reported the successful preparation of trifluoromethoxy-functionalized polyurethanes using this reagent, which exhibited superior performance in high-temperature applications.
In summary, (3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF (CAS No. 948892-37-3) is a powerful and versatile reagent that plays a crucial role in modern organic synthesis and pharmaceutical research. Its ability to introduce trifluoromethoxy groups into complex molecules makes it an indispensable tool for scientists working on the development of new drugs and advanced materials. As research continues to uncover new applications and optimizations for this reagent, its importance in the field is likely to grow even further.
948892-37-3 ((3-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF) 関連製品
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